3-(Benzoyloxy)tetrahydro-2H-thiopyran-4-one
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Overview
Description
3-(Benzoyloxy)tetrahydro-2H-thiopyran-4-one is a heterocyclic compound containing sulfur It is a derivative of tetrahydro-2H-thiopyran-4-one, where a benzoyloxy group is attached to the third carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
Intramolecular Dieckmann Condensation: This method involves the condensation of 3,3’-thiodipropanoates in the presence of sodium methoxide (NaOMe) or sodium hydride (NaH).
Addition of Hydrogen Sulfide: Another method involves the double addition of hydrogen sulfide or sodium sulfide to divinyl ketones.
Industrial Production Methods
Industrial production methods for 3-(Benzoyloxy)tetrahydro-2H-thiopyran-4-one are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The compound can undergo substitution reactions at the α-position to the carbonyl group.
Condensation Reactions: It participates in condensation reactions with carbonyl and amino compounds, leading to the formation of various heterocyclic systems.
Common Reagents and Conditions
Sodium Methoxide (NaOMe): Used in intramolecular Dieckmann condensation.
Sodium Hydride (NaH): Used for alkylation and arylation reactions.
Sulfuric Acid (H₂SO₄): Used for hydrolysis and decarboxylation.
Hydrogen Sulfide (H₂S): Used in addition reactions with divinyl ketones.
Major Products Formed
3-(Alkoxycarbonyl)-4-oxotetrahydrothiopyrans: Intermediates in the synthesis of 3-(Benzoyloxy)tetrahydro-2H-thiopyran-4-one.
Thiopyrano[4,3-d]pyrimidines: Formed through condensation reactions with arylamidines.
Scientific Research Applications
3-(Benzoyloxy)tetrahydro-2H-thiopyran-4-one has several applications in scientific research:
Organic Synthesis: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicinal Chemistry: Derivatives of tetrahydro-2H-thiopyran-4-one have shown antitumor, antibacterial, antiparasitic, and antifungal activities.
Material Science: It is employed in the preparation of stable free nitroxyl radicals, photosensitive semiconductors, and electrochromic materials.
Mechanism of Action
The mechanism of action of 3-(Benzoyloxy)tetrahydro-2H-thiopyran-4-one is not well-documented. similar compounds exert their effects through interactions with various molecular targets, including enzymes and receptors. The sulfur atom in the thiopyran ring can participate in redox reactions, potentially leading to the formation of reactive intermediates that interact with biological molecules .
Comparison with Similar Compounds
Similar Compounds
Tetrahydro-4H-thiopyran-4-one: A precursor in the synthesis of 3-(Benzoyloxy)tetrahydro-2H-thiopyran-4-one.
3,3’-Thiodipropanoates: Used in the intramolecular Dieckmann condensation to synthesize tetrahydro-4H-thiopyran-4-ones.
Uniqueness
The benzoyloxy group can also enhance the compound’s stability and solubility in organic solvents .
Properties
Molecular Formula |
C12H12O3S |
---|---|
Molecular Weight |
236.29 g/mol |
IUPAC Name |
(4-oxothian-3-yl) benzoate |
InChI |
InChI=1S/C12H12O3S/c13-10-6-7-16-8-11(10)15-12(14)9-4-2-1-3-5-9/h1-5,11H,6-8H2 |
InChI Key |
FPPAVZJTBWKEOB-UHFFFAOYSA-N |
Canonical SMILES |
C1CSCC(C1=O)OC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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